molecular formula C11H16Cl2N4 B13673816 3-(Piperazin-1-yl)-1H-indazole dihydrochloride

3-(Piperazin-1-yl)-1H-indazole dihydrochloride

Cat. No.: B13673816
M. Wt: 275.17 g/mol
InChI Key: ISRJXCYTOXDPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)-1H-indazole dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a piperazine ring attached to an indazole moiety, and it is commonly used in medicinal chemistry due to its potential therapeutic properties. The dihydrochloride form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1H-indazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1H-indazole with piperazine in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the piperazine ring.

Scientific Research Applications

3-(Piperazin-1-yl)-1H-indazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The indazole moiety may also contribute to its binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of an indazole.

    1-(Piperazin-1-yl)-3-phenylpropane: Features a phenylpropane moiety instead of an indazole.

Uniqueness

3-(Piperazin-1-yl)-1H-indazole dihydrochloride is unique due to its specific combination of the piperazine and indazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

3-piperazin-1-yl-1H-indazole;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15;;/h1-4,12H,5-8H2,(H,13,14);2*1H

InChI Key

ISRJXCYTOXDPAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC3=CC=CC=C32.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.